molecular formula C23H24N2O2S B2831898 1-(naphthalen-2-ylsulfonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine CAS No. 324779-74-0

1-(naphthalen-2-ylsulfonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine

Cat. No. B2831898
CAS RN: 324779-74-0
M. Wt: 392.52
InChI Key: BOKDJLFICNLKSF-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Naphthalen-2-ylsulfonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine, or NPP, is an organic compound with a wide range of applications in scientific research. It is a white, crystalline solid that is soluble in water and ethanol, and has a melting point of approximately 172°C. NPP is widely used in biochemistry, pharmaceuticals, and other areas of research.

Scientific Research Applications

Serotonin and Dopamine Receptor Modulation

One prominent area of application for derivatives of this compound is in the synthesis and design of novel antipsychotic agents. Research conducted by Park et al. (2010) on the synthesis and structure-activity relationship (SAR) of (piperazin-1-yl-phenyl)-arylsulfonamides, which are structurally related, demonstrated significant affinity towards both 5-HT(2C) and 5-HT(6) receptors. These compounds exhibit antagonistic activity, which is crucial for their potential therapeutic effects in conditions such as schizophrenia and depression (Park et al., 2010).

Additionally, research into the development of cognitive enhancers has identified derivatives as potent and selective 5-HT(6) antagonists. This receptor subtype is associated with cognitive processes, and agents targeting 5-HT(6) hold promise for treating cognitive impairment in disorders like Alzheimer's disease and schizophrenia (Liu et al., 2010).

Anticonvulsant Activity

Another critical area of application for these compounds is in the development of anticonvulsant agents. The synthesis, pharmacological evaluation, and molecular modelling study of novel derivatives as potential anticonvulsant agents have shown promising results. These compounds have been evaluated in vivo for their ability to delay strychnine-induced seizures, suggesting their potential role in managing epilepsy and related seizure disorders (Ghareb et al., 2017).

Cancer Therapeutics

Additionally, there's an interest in derivatives of this compound for their potential application in oncology. Analogues of σ receptor ligands, structurally related to 1-(naphthalen-2-ylsulfonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine, have been explored for their therapeutic and/or diagnostic applications in cancer. These studies aim to design novel analogues with reduced lipophilicity to enhance their utility in diagnostic imaging and possibly as therapeutic agents in oncology (Abate et al., 2011).

properties

IUPAC Name

1-naphthalen-2-ylsulfonyl-4-[(E)-3-phenylprop-2-enyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O2S/c26-28(27,23-13-12-21-10-4-5-11-22(21)19-23)25-17-15-24(16-18-25)14-6-9-20-7-2-1-3-8-20/h1-13,19H,14-18H2/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOKDJLFICNLKSF-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(naphthalen-2-ylsulfonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine

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